molecular formula C16H16BrNO B3981044 N-(2-bromophenyl)-3-phenylbutanamide

N-(2-bromophenyl)-3-phenylbutanamide

Cat. No.: B3981044
M. Wt: 318.21 g/mol
InChI Key: SOMBPPVUIIJLGT-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-3-phenylbutanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a bromine atom attached to the phenyl ring and a butanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)-3-phenylbutanamide typically involves the reaction of 2-bromoaniline with 3-phenylbutanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and increase the yield. The use of catalysts and solvents that can be easily recycled and reused is also common to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromophenyl)-3-phenylbutanamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenylbutanamides, while coupling reactions can produce biaryl derivatives.

Scientific Research Applications

N-(2-bromophenyl)-3-phenylbutanamide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

    Biological Studies: It is employed in studies to understand its biological activity and potential as a drug candidate.

    Industrial Applications: The compound is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-3-phenylbutanamide involves its interaction with specific molecular targets. The bromine atom and the amide group play crucial roles in its binding affinity and activity. The compound can interact with enzymes, receptors, or other proteins, leading to changes in their function and subsequent biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(2-bromophenyl)acetamide: Similar structure but with an acetamide group instead of a butanamide group.

    N-(2-bromophenyl)benzamide: Contains a benzamide group, differing in the length and structure of the carbon chain.

    N-(2-chlorophenyl)-3-phenylbutanamide: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness

N-(2-bromophenyl)-3-phenylbutanamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The combination of the bromine atom and the butanamide group provides specific properties that can be advantageous in certain applications, such as increased binding affinity in medicinal chemistry or enhanced reactivity in synthetic chemistry.

Properties

IUPAC Name

N-(2-bromophenyl)-3-phenylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO/c1-12(13-7-3-2-4-8-13)11-16(19)18-15-10-6-5-9-14(15)17/h2-10,12H,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOMBPPVUIIJLGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)NC1=CC=CC=C1Br)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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